molecular formula C16H16FN3O B2593072 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether CAS No. 478039-30-4

3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether

Cat. No.: B2593072
CAS No.: 478039-30-4
M. Wt: 285.322
InChI Key: WHBYYHZQEXJITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery for their ability to modulate various kinase targets . This specific ether derivative is designed as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) . CDK9 plays a critical role in regulating transcription by phosphorylating RNA polymerase II, and its inhibition can rapidly induce apoptosis in tumor cells, making it a promising therapeutic strategy for cancers such as bladder cancer, prostate cancer, and leukemia . The compound's structure features a 2-methylpyrazolo[1,5-a]pyrimidine core, a motif frequently explored in the optimization of anti-proliferative agents . The 3-fluoropropyl ether moiety attached at the 7-position of the core is a key functionalization intended to enhance the molecule's physicochemical properties, potency, and selectivity. Researchers utilize this compound as a lead molecule in hit-to-lead optimization campaigns, investigating structure-activity relationships (SAR) to improve its pharmacokinetic and pharmacodynamic profiles . Its primary research applications include serving as a chemical probe to study CDK9-mediated signaling pathways, in vitro evaluation of anti-cancer activity in cell-based proliferation and apoptosis assays, and as a precursor for the development of novel targeted therapies for hematological malignancies and solid tumors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c1-12-11-16-18-9-7-15(20(16)19-12)13-3-5-14(6-4-13)21-10-2-8-17/h3-7,9,11H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYYHZQEXJITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327452
Record name 7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478039-30-4
Record name 7-[4-(3-fluoropropoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether typically involves the reaction of 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Potential

Research indicates that compounds related to pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The presence of the fluoropropyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Effects

Studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound's structure allows it to interact with microbial enzymes or cellular targets, potentially leading to inhibitory effects on bacterial growth. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Synthesis and Evaluation

A notable study synthesized 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether through a multi-step reaction involving pyrazole derivatives. The synthesized compound was evaluated for its biological activities against several cancer cell lines. Results indicated that it exhibited a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Another critical area of research has focused on the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the phenyl ring and modifications to the pyrazole scaffold were systematically studied to determine their impact on biological activity. The findings revealed that specific substitutions could significantly enhance potency against particular cancer types .

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine

A closely related analog, 3-fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether (CAS: 478039-24-6), replaces the pyrazolo core with a triazolo system. Key differences include:

  • Molecular Weight : The triazolo analog has a lower molecular weight (272.28 g/mol ) due to reduced carbon content (C₁₄H₁₃FN₄O) .

Substituent Modifications

Fluorinated Chains and Aromatic Groups
  • 4-Fluorophenyl Derivatives : Compound 9e (C₂₉H₃₀ClN₆O₁₀) incorporates a 4-fluorophenyl group and a triazole-linked glycosyl moiety, yielding a higher molecular weight (657.17 g/mol ) and enhanced polarity due to carbohydrate residues .
  • Trifluoromethylphenyl Derivatives : Compound 9f (C₃₀H₃₀F₃N₆O₁₀) features a 4-trifluoromethylphenyl group, increasing hydrophobicity (HRMS: 691.1949 [M+H]⁺) .
  • Morpholine Derivatives : Pir-10-10 (C₂₀H₂₀F₃N₅O) includes a morpholine ring, improving aqueous solubility (HRMS: 353.2 [M+H]⁺) .

Physicochemical and Spectral Properties

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents Yield (%) HRMS [M+H]⁺ (Found) Reference
Target Compound C₁₆H₁₆FN₃O 285.32 2-methylpyrazolo, 3-fluoropropyl N/A N/A
Triazolo Analog C₁₄H₁₃FN₄O 272.28 1,2,4-triazolo N/A N/A
9e (4-fluorophenyl derivative) C₂₉H₃₀ClN₆O₁₀ 657.17 4-fluorophenyl, glycosyl-triazole 95 657.1687
Pir-10-10 (morpholine derivative) C₂₀H₂₀F₃N₅O 353.20 Morpholine, trifluoromethyl N/A 353.2
MK72 (pyrazolo[1,5-a]pyrimidinone) Not specified N/A Fluorophenyl, trifluoromethyl 6 N/A
Key Observations:
  • Lipophilicity : The 3-fluoropropyl chain in the target compound balances lipophilicity better than polar glycosyl groups (e.g., 9e ) or highly fluorinated substituents (e.g., 9f ).
  • Spectral Data : Fluorine NMR signals for related compounds (e.g., δ = 40.31–38.43 ppm in 19F NMR) suggest distinct electronic environments based on substituent placement .

Biological Activity

3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether (CAS Number: 478039-30-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16FN3O, with a molecular weight of 285.32 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

Property Value
Molecular FormulaC16H16FN3O
Molecular Weight285.32 g/mol
CAS Number478039-30-4
Purity>90%

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound may act through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. Pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of key enzymes involved in inflammatory pathways and cancer metabolism. For example, compounds with similar scaffolds have shown effectiveness against lipoxygenase (LO) enzymes, which play a role in inflammatory responses and cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the core structure can significantly affect potency and selectivity:

  • Fluorine Substitution : The presence of fluorine at the propyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • Methyl Group : The methyl group at position 2 of the pyrazole ring may influence electronic properties, impacting enzyme interactions.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • In Vitro Studies : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited cytotoxic effects against HeLa cells (cervical cancer) and L929 cells (normal fibroblasts), highlighting their potential as selective anticancer agents .
  • Preclinical Models : In vivo studies on related compounds showed promising results in reducing tumor size in xenograft models, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to effective therapeutic agents against cancer .
  • Metabolic Stability : Research into metabolic pathways revealed that structural modifications could enhance metabolic stability and reduce toxicity while maintaining efficacy against target enzymes .

Q & A

Q. What are the recommended synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing 3-fluoropropyl-substituted analogs?

Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via multicomponent reactions involving aminopyrazoles, aldehydes, and sulfoxonium ylides under Rh(III) catalysis . For fluorinated analogs like the target compound, modifications include:

  • Substituent Introduction: Replace standard aldehydes with fluorinated precursors (e.g., 4-fluorobenzaldehyde) during condensation.
  • Functionalization: Post-synthetic fluorination via nucleophilic substitution (e.g., using KF in DMF) or coupling reactions with fluoropropyl groups.
  • Optimization: Adjust solvent polarity (e.g., DCM/EtOH mixtures) and temperature (reflux vs. room temperature) to improve yields .

Table 1: Example Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

ComponentRoleExample Reagents/ParametersReference
AminopyrazoleCore scaffold2-Methylpyrazolo[1,5-a]pyrimidine
AldehydeAryl substitution4-Fluorobenzaldehyde
CatalystRh(III)[Cp*RhCl₂]₂
SolventReaction mediumDichloromethane/Ethanol (1:1)

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • X-ray Crystallography: Resolve bond lengths (e.g., C–C = 1.35–1.40 Å) and confirm stereochemistry .
  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and fluoropropyl signals (δ 4.2–4.6 ppm for –OCH₂CF₂–) .
    • ¹³C NMR: Detect quaternary carbons (e.g., pyrimidine C7 at δ 160–165 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., HRMS with <5 ppm error) .

Table 2: Representative Spectroscopic Data for Pyrazolo[1,5-a]pyrimidines

TechniqueKey Peaks/ParametersReference
¹H NMRδ 2.5 ppm (CH₃), δ 7.3–8.1 ppm (aryl H)
X-ray DiffractionR factor < 0.05, C–F bond length: 1.34 Å

Advanced Research Questions

Q. How can contradictory biological activity data for pyrazolo[1,5-a]pyrimidines be resolved, particularly when comparing fluorinated vs. non-fluorinated analogs?

Methodological Answer: Contradictions often arise from:

  • Substituent Effects: Fluorine’s electron-withdrawing properties alter binding affinity (e.g., kinase inhibition vs. receptor antagonism). Compare IC₅₀ values across derivatives .
  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like KDR kinase or benzodiazepine receptors .

Case Study:
A study on 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine showed 10× higher potency than its chloro analog in kinase assays due to enhanced hydrophobic interactions .

Q. What strategies optimize the pharmacokinetic profile of 3-fluoropropyl-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., piperazine) to balance logP values. For example, 1-{2-methyl-3-phenylpyrazolo…} derivatives showed improved solubility via N-alkylation .
  • Metabolic Stability: Use deuterated fluoropropyl groups to slow CYP450-mediated degradation.
  • In Vivo Testing: Monitor plasma half-life (t₁/₂) in rodent models and correlate with structural features .

Table 3: Comparative PK Parameters for Pyrazolo[1,5-a]pyrimidines

DerivativelogPt₁/₂ (h)Bioavailability (%)Reference
3-Fluoropropyl analog2.84.262
Non-fluorinated3.11.828

Q. How are mechanistic studies designed to elucidate the role of the 3-fluoropropyl group in target binding?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to receptors .
  • Fluorescence Quenching: Monitor conformational changes in target proteins (e.g., using tryptophan residues).
  • SAR Analysis: Compare analogs with varying fluoropropyl chain lengths (e.g., –CH₂CF₃ vs. –(CH₂)₃F) .

Example: A study on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)… revealed that the fluoropropyl group enhanced hydrogen bonding with Asp189 in kinase domains .

Data Contradiction Analysis

Q. Why do some pyrazolo[1,5-a]pyrimidines exhibit conflicting cytotoxicity results across studies?

Methodological Answer:

  • Cell Line Variability: Test compounds in panels (e.g., NCI-60) to identify lineage-specific effects.
  • Apoptosis Assay Design: Use Annexin V/PI staining vs. MTT assays to distinguish necrosis from apoptosis .
  • Synergistic Effects: Evaluate combination therapies (e.g., with cisplatin) to clarify mechanisms .

Resolution Workflow:

Replicate assays in triplicate.

Cross-validate with orthogonal methods (e.g., Western blot for caspase-3).

Publish raw data for meta-analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.